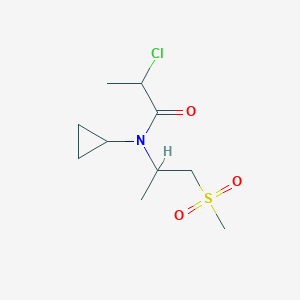

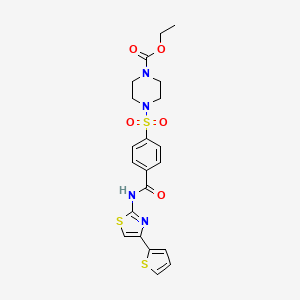

![molecular formula C11H13N3 B2909383 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine CAS No. 856966-84-2](/img/structure/B2909383.png)

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” is a compound with a novel structure . It is an adenosine receptor inhibitor and has good inhibitory activity on adenosine A2A receptors . It has good subtype selectivity and can be used as a targeted adenosine A2A receptor inhibitor for immunotherapy .

Synthesis Analysis

The synthesis of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” involves a one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This is followed by Vilsmir-Haack formylation of these derivatives to afford the 2-chloro-3-carboxaldehyde targets . The final step involves nucleophilic displacement of the chloro atom in the 3-carboxaldehyde compounds to yield the final targets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” include thermal cyclization, Vilsmir-Haack formylation, and nucleophilic displacement . These reactions lead to the formation of the final compound.科学的研究の応用

Antineoplastic Agents

This compound has been studied for its potential use as an antineoplastic agent. Researchers have synthesized derivatives of this compound to develop new agents that could be used in cancer treatment .

Cell Viability Analysis

In neuroblastoma cell lines, compounds derived from this structure have been analyzed for their effects on cell viability .

LFA-1 Inhibitors

Imidazo[1,2-a]imidazoles, which are structurally related to our compound of interest, serve as lymphocyte function-associated antigen 1 (LFA-1) inhibitors. These inhibitors specifically affect diazepam binding and are important in immunological responses .

Green Synthesis Methods

The compound has been utilized in green synthesis methods that highlight the advantages of low-cost recyclable catalysts and metal- and solvent-free conditions. This is particularly relevant in pharmaceuticals where trace metal contamination is a concern .

Antitubercular Activity

Derivatives of this compound have shown activity against fast-growing mycobacteria such as M. smegmatis, which is significant for the development of new antitubercular drugs .

Crystal Structure Analysis

The crystal structure involving hexaaquamagnesium(II) bis-3-(1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-1-yl)benzoate showcases the utility of this compound in understanding molecular interactions through hydrogen bonding .

作用機序

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas for future research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include pH, temperature, presence of other molecules, and cellular environment.

特性

IUPAC Name |

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAFVSXXGDPVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC3=C2C=CC(=C3)N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

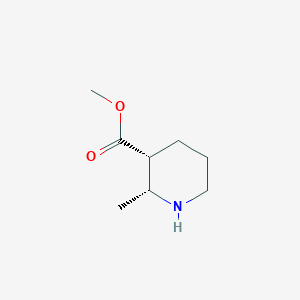

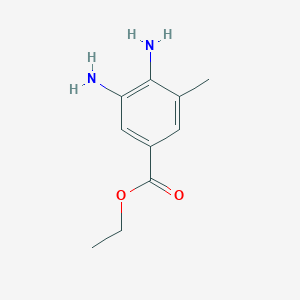

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)

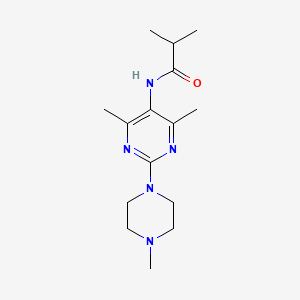

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)

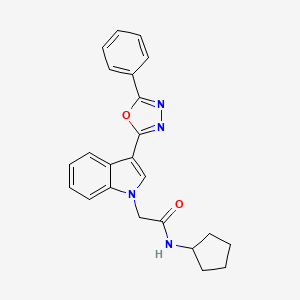

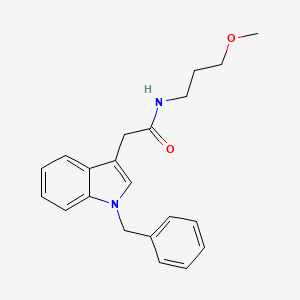

![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2909309.png)

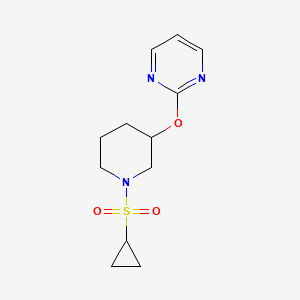

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)

![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)

![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine](/img/structure/B2909321.png)